Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester
Description
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester is a hybrid heterocyclic compound combining a phenothiazine core with a 1,3,4-oxadiazole moiety. The 5-phenyl-1,3,4-oxadiazol-2-yl group introduces rigidity and hydrogen-bonding capacity, which may enhance binding to biological targets.
Properties
IUPAC Name |
S-(5-phenyl-1,3,4-oxadiazol-2-yl) phenothiazine-10-carbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S2/c25-21(28-20-23-22-19(26-20)14-8-2-1-3-9-14)24-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)24/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFPTRKINQBLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, particularly at the nitrogen and sulfur positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of phenothiazine.
Scientific Research Applications
Anticancer Activity
Phenothiazine derivatives, including the compound , have been studied for their potential as anticancer agents. Research indicates that compounds with a phenothiazine moiety can act as dual inhibitors of human farnesyltransferase (FTase) and tubulin polymerization, which are critical pathways in cancer cell proliferation and survival. For instance, phenothiazine-cyanochalcones have shown significant inhibitory effects on cancer cell lines, with some exhibiting IC50 values in the low micromolar range against various cancer types such as leukemia and breast cancer .
Antimicrobial Properties
The phenothiazine structure is known for its antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of Gram-positive bacteria, making them candidates for developing new antibiotics. The incorporation of oxadiazole rings enhances these properties by increasing the lipophilicity and bioavailability of the compounds .
Inhibition of Enzymatic Activity
Recent studies have identified phenothiazine derivatives as potent inhibitors of specific enzymes, such as Notum carboxylesterase. This enzyme plays a role in various biological processes, including lipid metabolism and signaling pathways related to cancer progression . The optimization of phenothiazine-based compounds has led to the identification of potent inhibitors that could be further developed for therapeutic applications.
Synthetic Routes
The synthesis of Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester typically involves multi-step reactions starting from readily available phenothiazine derivatives. One effective method includes the reaction of phenothiazine with appropriate thiocarbonyl compounds followed by coupling with 5-phenyl-[1,3,4]oxadiazole derivatives under microwave-assisted conditions to enhance yield and purity .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the molecular structure and functional groups present in the compound.
Photophysical Properties
The incorporation of phenothiazine into polymer matrices has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its favorable photophysical properties. The compound's ability to act as a charge transport material makes it suitable for enhancing device performance .
Sensor Development
Phenothiazine derivatives have shown potential in sensor applications due to their electroactive properties. They can be utilized in the development of sensors for detecting various analytes, including heavy metals and biomolecules, owing to their sensitivity and selectivity .
Anticancer Compound Development
A study focused on designing a series of phenothiazine-cyanochalcone derivatives demonstrated their effectiveness as dual inhibitors against FTase and tubulin polymerization. Among these compounds, one derivative showed an IC50 value of 0.12 µM against FTase, highlighting its potential as an effective anticancer agent .
Antimicrobial Efficacy
Research involving the synthesis of phenothiazine-based compounds showed promising results against various bacterial strains, emphasizing their potential utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester involves interactions with various molecular targets:
Molecular Targets: The phenothiazine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can bind to DNA or proteins.
Pathways Involved: The compound may inhibit cell proliferation by interfering with DNA replication or protein synthesis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with its closest analogs from :
†Estimated based on structural similarity to analogs.
- Key Observations: The target compound’s oxadiazole group reduces molecular weight compared to quinazoline-containing analogs (e.g., 498.0 g/mol vs. ~429.5 g/mol) . The absence of electron-withdrawing groups (e.g., chloro) likely lowers its XLogP3 (~6.5) relative to S-(6-chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate (XLogP3 = 7.7), suggesting improved aqueous solubility .
Functional Analog: Antimicrobial Oxadiazole Derivatives
Compounds featuring the 5-phenyl-1,3,4-oxadiazol-2-yl group, such as 4-phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones (4a-e), demonstrated moderate antimicrobial activity against Staphylococcus aureus (zone of inhibition: 12–14 mm) and Candida albicans (10–12 mm) at 5 μg/disc . While the target compound’s phenothiazine core is associated with antipsychotic activity, its oxadiazole group could confer antimicrobial properties akin to these spiro derivatives. However, the absence of a dithia-diaza-spiro system in the target compound may alter its mechanism of action .
Conformational and Crystallographic Insights
The crystal structure of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine () reveals a planar phenothiazine core with a nitrophenyl-ethynyl substituent inducing slight torsional strain.
Biological Activity
Phenothiazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester is a notable member of this class, exhibiting various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of This compound combines the phenothiazine core with a 5-phenyl-[1,3,4]oxadiazole moiety. This structural combination is significant for its potential interactions within biological systems.
Biological Activity
1. Antipsychotic Effects:
Phenothiazines are primarily known for their antipsychotic properties, largely attributed to their ability to block dopamine receptors. This mechanism is crucial in treating schizophrenia and other psychotic disorders .
2. Inhibition of Notum Carboxylesterase:
Recent studies highlight that derivatives like 5-phenyl-1,3,4-oxadiazol-2(3H)-ones can act as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. The inhibition of Notum has implications in cancer biology and regenerative medicine . For instance, compound 23dd demonstrated a significant increase in activity (>600-fold) compared to initial fragments, indicating its potential as a therapeutic agent in modulating Wnt signaling .
3. Anticancer Properties:
Phenothiazine derivatives exhibit anticancer activities through mechanisms such as calmodulin inhibition and modulation of protein kinase C pathways. These actions contribute to their ability to prevent cancer cell proliferation and reverse multidrug resistance .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Wnt Signaling Modulation
In a study investigating the modulation of Wnt signaling pathways, the compound 23dd was tested in TCF/LEF reporter gene assays. Results indicated that it effectively restored Wnt signaling in the presence of Notum inhibitors, suggesting its utility in therapeutic applications targeting this pathway .
Case Study 2: Structural Optimization
A crystallographic fragment screening led to the identification and optimization of phenothiazine derivatives for enhanced biological activity. The modifications aimed at improving lipophilicity and binding affinity significantly increased the potency of these compounds against Notum carboxylesterase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
